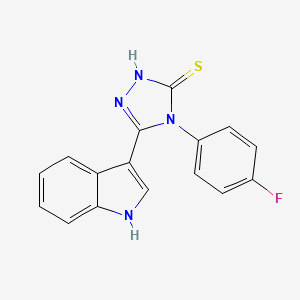

4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol

Beschreibung

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol adheres to IUPAC nomenclature principles for heterocyclic systems. The core structure comprises a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and an indole moiety at position 5. The thiol (-SH) group occupies position 3, completing the triazole-thiol functionalization.

Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol |

| InChI Code | 1S/C16H11FN4S/c17-10-5-7-11(8-6-10)21-15(19-20-16(21)22)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,20,22) |

| InChIKey | RMHFLCQJVFOYAA-UHFFFAOYSA-N |

| Molecular Formula | C₁₆H₁₁FN₄S |

| Molecular Weight | 310.36 g/mol |

| SMILES Code | FC1=CC=C(C=C1)N1C(S)=NN=C1C1=CNC2=C1C=CC=C2 |

These identifiers confirm the compound’s structural integrity and enable cross-referencing in chemical databases.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is characterized by a planar 1,2,4-triazole ring, with substituents arranged in a staggered conformation to minimize steric hindrance. The indole group adopts a perpendicular orientation relative to the triazole core, while the 4-fluorophenyl substituent is positioned para to the triazole ring.

Crystallographic data for analogous triazole derivatives (e.g., 5-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-1H-1,2,4-triazole-5(4H)-thione) reveal:

- Triazole ring planarity : Bond angles of ~120° at C2 and C4 positions.

- Indole-triazole interaction : Dihedral angles between the indole and triazole planes typically range from 46° to 68°, influenced by substituent distribution.

- Hydrogen bonding : Potential N–H⋯N or N–H⋯S interactions, though specific data for this compound remain unreported.

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Key FT-IR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H (Indole) | 3400–3500 | Stretching (aromatic N–H) |

| C=N (Triazole) | 1600–1650 | Aromatic C=N stretching |

| C–S (Thiol) | 750–800 | C–S stretching |

| S–H (Thiol) | 2500–2600 | S–H stretching (weak) |

The thiol group’s weak S–H stretch suggests partial tautomerization to the thione form in solid-state samples.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Proton and carbon NMR data for analogous triazole derivatives provide insights:

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Indole C3–H | 7.5–7.8 | Singlet | Aromatic proton on indole ring |

| Triazole C4–H | 8.2–8.5 | Singlet | Proton adjacent to fluorophenyl |

| Fluorophenyl H | 7.1–7.4 | Multiplet | Aromatic protons |

Carbon NMR shifts typically include:

- Triazole C3 (thiol) : ~150–160 ppm

- Indole C3 : ~120–125 ppm

- Fluorophenyl C4 : ~160–165 ppm (due to fluorine deshielding).

UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the UV region, dominated by π→π* transitions:

Tautomeric Behavior and Thiol-Thione Equilibrium

The compound exists in equilibrium between thiol (RSH) and thione (RC=S) tautomers, with the thione form predominating in neutral or acidic conditions.

| Tautomer | Stability | Conditions | Proportion |

|---|---|---|---|

| Thione | Major | Neutral/acidic media | ~97% |

| Thiol | Minor | Alkaline media | ~3% |

HPLC-MS studies on analogous 1,2,4-triazole-3-thione derivatives confirm this equilibrium, with thione-thiol ratios influenced by:

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4S/c17-10-5-7-11(8-6-10)21-15(19-20-16(21)22)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHFLCQJVFOYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the formation of the triazole ring. The final step involves the thiolation of the triazole ring to yield the desired compound. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the indole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of triazole compounds have shown significant activity against various bacterial strains and fungi. A study indicated that certain synthesized derivatives exhibited promising antimicrobial properties when tested against common pathogens using agar-well diffusion methods .

Antifungal Properties

The compound's sulfur-containing triazole structure is particularly effective against fungal infections. Research has demonstrated that derivatives of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol can inhibit the growth of fungi, making it a candidate for developing new antifungal therapies .

Anticancer Potential

The indole moiety in the compound is known for its anticancer properties. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. The triazole ring enhances the bioactivity of these compounds, making them candidates for further investigation in cancer treatment .

Fungicides

The compound has been explored for its potential use as a fungicide in agriculture. Its effectiveness against fungal pathogens can be leveraged to protect crops from diseases, thereby improving yield and quality. Research indicates that triazole derivatives can disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .

Synthesis of Novel Materials

The unique chemical structure of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol allows it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Screening

In a recent study published in Pharmaceuticals, researchers synthesized various derivatives of triazoles and evaluated their antimicrobial activities. The results demonstrated that some derivatives had significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| Compound C | Low | High |

Case Study 2: Agricultural Efficacy

A field trial conducted to assess the efficacy of triazole-based fungicides showed a marked reduction in fungal infections on crops treated with formulations containing 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol. The study reported up to a 50% decrease in disease incidence compared to untreated controls .

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and indole moiety play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Indole vs. Pyrazole/Aryl Groups : The indole group in the target compound enhances anticancer activity via interactions with hydrophobic pockets in Bcl-2 proteins, whereas pyrazole or nitrophenyl substituents (e.g., in ) are linked to antiradical or antiviral effects .

Fluorophenyl vs. Halogenated Aromatics : The 4-fluorophenyl group improves metabolic stability and lipophilicity compared to chlorophenyl or bromophenyl analogs (e.g., in ), which may alter crystal packing and bioavailability .

Thiol Tautomerism : The thiol group in the target compound participates in hydrogen bonding and S-alkylation (e.g., forming derivatives U1–6 in ), similar to derivatives in .

Key Observations:

Yield and Purity : The target compound’s synthesis yield (62%) is moderate compared to Schiff base derivatives (73–81% in ), likely due to the steric bulk of the indole group.

Solubility : The indole and fluorophenyl groups contribute to lower aqueous solubility compared to pyrazole-containing analogs .

Biologische Aktivität

The compound 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol (CAS No. 887206-19-1) is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

The molecular formula of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol is C16H11FN4S , with a molecular weight of 310.36 g/mol . The compound features a triazole ring substituted with a fluorophenyl group and an indole moiety, contributing to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations. A study indicated that modifications in the triazole structure could enhance antimicrobial efficacy against resistant strains .

Anticancer Activity

The anticancer potential of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol has been explored in various studies. Notably, it showed promising cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assay

In a study utilizing the MTT assay:

- Cell Lines Tested : IGR39 and MDA-MB-231

- Concentration Range : 10 µM to 100 µM

- Results : IC50 values were determined to be approximately 30 µM for IGR39 and 50 µM for MDA-MB-231, indicating significant selectivity towards cancer cells over normal cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A recent study demonstrated that derivatives of 1,2,4-triazoles can selectively inhibit COX-1 over COX-2, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Additional Pharmacological Activities

Beyond the aforementioned activities, 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol may also possess:

- Antioxidant properties , which help mitigate oxidative stress.

- Antidiabetic effects , as some derivatives have shown the ability to regulate blood glucose levels.

- Antiviral activity , particularly against viruses that affect cellular metabolism .

Summary of Biological Activities

Q & A

Basic: What is the synthetic route for 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via S-alkylation or multi-step condensation reactions. For example, triazole-thiol derivatives are often prepared by reacting hydrazine derivatives with thiocarbamoyl intermediates under basic conditions. A specific procedure for this compound involves cyclization and purification via recrystallization, yielding 62% with characterization by ¹H-NMR and melting point analysis . Key steps include optimizing reaction time, temperature, and solvent selection to enhance yield and purity .

Basic: What spectroscopic methods are used to characterize this compound?

Characterization relies on:

- ¹H-NMR : To confirm proton environments (e.g., δ 11.45 ppm for NH, δ 13.94 ppm for SH in DMSO-d6) .

- IR spectroscopy : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations .

- LC-MS : For molecular ion confirmation and purity assessment .

Additional methods include elemental analysis and ¹³C-NMR for carbon backbone verification .

Basic: What biological activities are associated with this compound?

Reported activities include:

- Anticancer potential : As a Bcl-2 inhibitor, demonstrated via in vitro cytotoxicity assays .

- Antimicrobial properties : Against bacterial/fungal strains, evaluated through MIC (minimum inhibitory concentration) assays .

- Antiradical activity : Assessed via DPPH radical scavenging, where substituents like hydroxybenzylidene enhance efficacy .

Advanced: How can synthesis yield and purity be optimized?

- Purification : Use silica gel column chromatography with gradients of hexane/ethyl acetate to isolate intermediates .

- Reaction optimization : Adjust molar ratios (e.g., 1:1.2 for alkylation) and employ catalysts like K₂CO₃ in DMF for efficient S-alkylation .

- Crystallization : Select polar aprotic solvents (e.g., ethanol/water mixtures) for high-purity recrystallization .

Advanced: How do structural modifications influence biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) may reduce antiradical activity, while electron-donating groups (e.g., 2-hydroxybenzylidene) enhance it .

- Heterocyclic variations : Replacing indole with pyrrole or thiophene alters antimicrobial potency, likely due to changes in lipophilicity and hydrogen bonding .

Advanced: What computational methods are used to study this compound?

- Molecular docking : To predict binding affinities with targets like Bcl-2 (using AutoDock Vina) .

- ADME analysis : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, such as bioavailability and blood-brain barrier permeability .

- DFT calculations : To correlate spectroscopic data (IR, NMR) with electronic structure and confirm tautomeric forms .

Advanced: How to address contradictions in biological assay data?

- Dose-dependent variability : For example, antiradical activity may plateau at higher concentrations due to saturation effects, necessitating IC₅₀ calculations .

- Strain-specific responses : Antimicrobial activity discrepancies can arise from differences in bacterial membrane permeability, requiring species-specific assay validation .

- Control standardization : Use reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-laboratory variability .

Advanced: How is X-ray crystallography applied to structural analysis?

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution and ORTEP-3 for visualization, ensuring R-factors < 0.05 .

- Tautomer identification : Confirm the dominant thiol-thione tautomer via hydrogen bonding patterns in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.